(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Overview
Description
(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is a chiral compound with significant importance in various scientific fields. It is a derivative of hexahydropyrimidine and is known for its unique structural properties, which make it a valuable compound in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
1-Methyl-L-4,5-dihydroorotic acid, also known as (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid or (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC acid, is primarily used as a research intermediate for the synthesis of other optically pure di-substituted dihydroorotic acids and other related derivatives . It is used in the synthesis of Taltirelin , a thyrotropin-releasing hormone (TRH) that has been shown to improve ataxia in patients with spinocerebellar degeneration .
Mode of Action
It is known that the compound is used in the synthesis of taltirelin , which has a central nervous system (CNS) action, including increased locomotor activity, antagonistic effect on reserpine-induced hypothermia, and antagonistic effect on pentobarbital-induced sleep .
Biochemical Pathways
As a precursor to taltirelin , it may indirectly influence the pathways associated with thyrotropin-releasing hormone (TRH) and its effects on the central nervous system .
Pharmacokinetics
It is soluble in dmf (sparingly), dmso (slightly), and methanol (slightly) , which may influence its bioavailability.
Result of Action
As a precursor to taltirelin , it may indirectly contribute to the effects of Taltirelin, which include increased locomotor activity, antagonistic effect on reserpine-induced hypothermia, and antagonistic effect on pentobarbital-induced sleep .
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . It should be stored under an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are employed to enhance production efficiency. The process may also include purification steps like crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Hexahydropyrimidine derivatives: These compounds share a similar core structure but differ in functional groups and stereochemistry.
Pyrimidine carboxylic acids: These compounds have a pyrimidine ring with carboxylic acid functional groups, similar to (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID.
Uniqueness: (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in pharmaceutical research and development.
Properties
IUPAC Name |
(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDGNNXTNENIF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542516 | |
Record name | (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103365-69-1 | |
Record name | (4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103365-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-1-methyl-2,6-dioxo-, (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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